3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride
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Overview
Description
“3-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)aniline dihydrochloride” is an organic compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of similar compounds has been carried out by alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF . The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction at 111 K and room temperature together with the isobaric thermal expansion . DFT calculations were performed in order to predict the most probable geometry of the organometallic complexes formed by these two new ligands and copper (II) ions .Chemical Reactions Analysis
The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . The results demonstrated that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .Physical and Chemical Properties Analysis
The 1 H-NMR, 13 C-NMR, and IR spectroscopic data of these ligands have been fully assigned . The molecular weight of “3-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)aniline dihydrochloride” is 288.22 .Scientific Research Applications
Pyrazole Derivatives in Therapeutic Applications
Pyrazole derivatives are recognized for their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. The synthesis of pyrazolines and pyrazole-based heterocycles is a significant area of study due to their potential as pharmacophores in drug development. The structural versatility of these compounds allows for the exploration of new therapeutic agents (Dar & Shamsuzzaman, 2015; Shaaban et al., 2012).
Aniline and Its Derivatives in Scientific Research
Aniline and its derivatives are fundamental in producing pharmaceuticals, dyes, and agrochemicals. Research into aniline's genotoxic activities and its metabolites has been crucial for understanding its effects on health and the environment. Although aniline can induce specific tumors in laboratory settings, studies suggest that its use within controlled limits poses minimal risk, highlighting the importance of ongoing research into its safe application (Bomhard & Herbold, 2005).
Importance of Heterocyclic Compounds
Heterocyclic compounds, like those derived from pyrazoles and anilines, play a crucial role in developing new materials and chemicals with a wide range of applications. Their unique properties enable the design of compounds with specific functionalities, contributing to advances in various scientific fields, including medicinal chemistry and materials science (Gomaa & Ali, 2020).
Mechanism of Action
Target of Action
Pyrazole-based compounds, which include this compound, are known to interact with metal ions . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .
Mode of Action
The mode of action of 3-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)aniline dihydrochloride involves its interaction with its targets, primarily metal ions . The compound’s pyrazole and amine groups can form coordination bonds with these ions, resulting in the formation of metal complexes .
Biochemical Pathways
It’s known that pyrazole-based ligands, including this compound, can be involved in catalytic processes relating to catecholase activity .
Result of Action
It’s known that pyrazole-based ligands, including this compound, can exhibit catalytic activities in the oxidation of catechol to o-quinone .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)aniline dihydrochloride . Factors like the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts can significantly influence the catalytic activities of this compound .
Safety and Hazards
Future Directions
The present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity . The pyrazole rings of these polyazole ligands are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability . These polyazole compounds are polydendate and have been extensively employed in coordination chemistry , and in the discovery of new catalyst precursors .
Biochemical Analysis
Biochemical Properties
Related pyrazole-based ligands have been shown to have catalytic properties in the oxidation reaction of catechol to o-quinone . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .
Cellular Effects
Related pyrazole-based ligands have been shown to have excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals .
Molecular Mechanism
Related pyrazole-based ligands have been shown to have catalytic properties in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals .
Temporal Effects in Laboratory Settings
Related pyrazole-based ligands have been shown to have excellent catalytic activities for the oxidation of catechol to o-quinone .
Properties
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-9-6-10(2)15(14-9)8-11-4-3-5-12(13)7-11;;/h3-7H,8,13H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOQUGRIRJETLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)N)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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